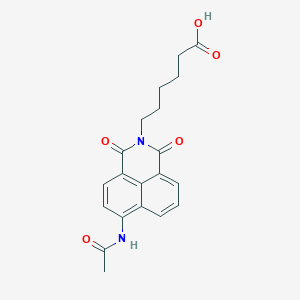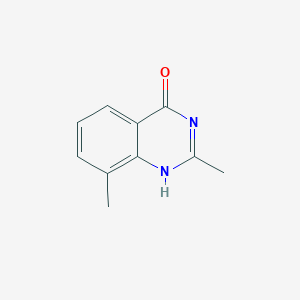
2,8-Dimethylquinazolin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethylquinazolin-4-OL is a chemical compound that has shown promising results in scientific research. It has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2,8-Dimethylquinazolin-4-OL is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. It has also been found to increase the expression of certain genes that are involved in cell growth and survival.
Biochemische Und Physiologische Effekte
2,8-Dimethylquinazolin-4-OL has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can protect against oxidative stress. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation. In animal models, it has been found to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,8-Dimethylquinazolin-4-OL in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for the research of 2,8-Dimethylquinazolin-4-OL. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in agriculture as a pesticide or herbicide. Studies are needed to determine its effectiveness and environmental impact. Additionally, its potential use in material science as a catalyst or polymer may also be explored.
Synthesemethoden
The synthesis of 2,8-Dimethylquinazolin-4-OL involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to obtain 2,8-Dimethylquinazolin-4-OL. This method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethylquinazolin-4-OL has been extensively studied for its potential use in medicine. It has been found to have antitumor, anti-inflammatory, and anti-oxidant properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to protect against oxidative stress in cells.
Eigenschaften
CAS-Nummer |
172462-90-7 |
|---|---|
Produktname |
2,8-Dimethylquinazolin-4-OL |
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
2,8-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
CJXMJXBJIWEHRP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(N2)C |
SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



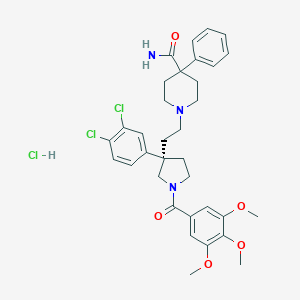
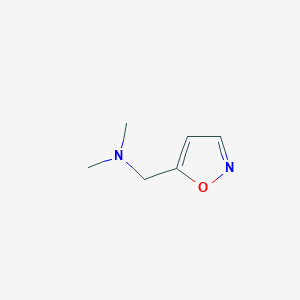
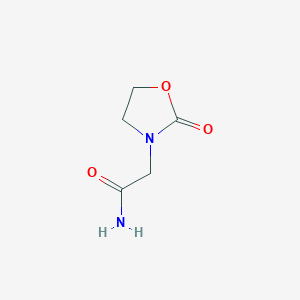
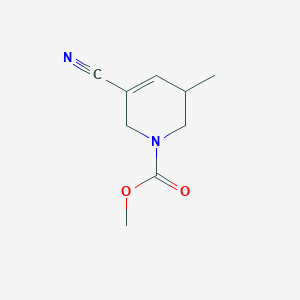

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)

![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
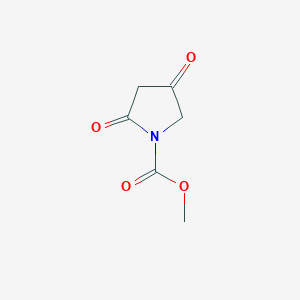

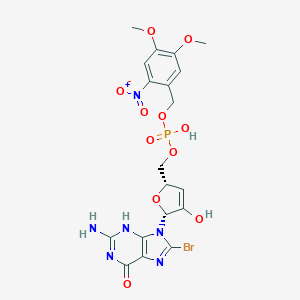
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)

